3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one
CAS No.:
Cat. No.: VC13383431
Molecular Formula: C14H26N2O
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O |
|---|---|
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | 1-(2,8-diazaspiro[5.5]undecan-2-yl)-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C14H26N2O/c1-12(2)9-13(17)16-8-4-6-14(11-16)5-3-7-15-10-14/h12,15H,3-11H2,1-2H3 |
| Standard InChI Key | HBZBZOHXYWOWFN-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)N1CCCC2(C1)CCCNC2 |
| Canonical SMILES | CC(C)CC(=O)N1CCCC2(C1)CCCNC2 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Stereochemical Features
The 2,8-diazaspiro[5.5]undecane system comprises two fused piperidine rings sharing a single spiro carbon atom, with nitrogen atoms positioned at the 2 and 8 positions. This configuration imposes significant steric constraints while enabling conformational flexibility, a feature critical for binding to biomacromolecules with complex topology . The 3-methylbutan-1-one substituent introduces a ketone group at position 1 of the spiro system, contributing to both hydrogen-bonding capacity and lipophilicity. Molecular modeling suggests that the methyl branch at position 3 of the butanone chain enhances hydrophobic interactions without substantially increasing molecular weight .
Physicochemical Profile
While experimental data for this specific compound are unavailable, predictive analyses based on analogous diazaspiro systems estimate a logP value of 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The presence of two tertiary amines (pKa ≈ 8.5–9.5) suggests pH-dependent solubility, with improved aqueous solubility under acidic conditions. Quantum mechanical calculations predict a polar surface area of 65–70 Ų, aligning with guidelines for central nervous system (CNS)-targeted therapeutics .
Synthesis and Characterization
Analytical Validation
Critical characterization steps include:
-
High-Resolution Mass Spectrometry (HRMS): Confirmation of molecular formula C₁₄H₂₆N₂O (calc. 238.2045 [M+H]⁺).
-
Nuclear Magnetic Resonance (NMR):
-
X-ray Crystallography: Resolves spirocyclic geometry and confirms nitrogen protonation states .
Biological Activities and Mechanistic Insights
α-Synuclein Fibril Binding
Diazaspiro compounds exhibit high affinity for pathological α-synuclein aggregates, a hallmark of Parkinson’s disease (PD). In competitive binding assays, the 3,8-diazabicyclo[3.2.1]octane analog 4i demonstrated complete inhibition of [³H]BF2846 binding to α-syn fibrils at 1 μM (Kᵢ = 12 nM), with >100-fold selectivity over amyloid-β plaques . Structural parallels suggest that the 2,8-diazaspiro[5.5]undecane system in 3-methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one may similarly exploit hydrophobic pockets in misfolded proteins.
Metabolic Regulation
1,9-Diazaspiro[5.5]undecane derivatives show potent inhibition of acetyl-CoA carboxylase (ACC1/ACC2; IC₅₀ = 5–50 nM), a key enzyme in fatty acid synthesis . While positional isomerism (2,8 vs. 1,9 substitution) alters target engagement, the spirocyclic framework consistently enhances metabolic stability compared to linear analogs.
Applications in Medicinal Chemistry
Small-Molecule Therapeutics
Preliminary data for related spirocycles suggest potential in:
-
Obesity Management: ACC inhibition reduces hepatic de novo lipogenesis (EC₅₀ = 15 nM) .
-
Neuropathic Pain: κ-opioid receptor agonism (Kᵢ = 8 nM) with reduced addictive liability .
Comparative Analysis with Structural Analogues
Structural variations significantly impact target selectivity:
-
Nitrogen Positioning: 2,8-Diazaspiro systems may favor α-synuclein over Aβ due to altered hydrogen-bonding networks .
-
Ketone vs. Carbamate: The butan-1-one moiety enhances blood-brain barrier permeability compared to bulkier tert-butyl carbamates .
Recent Research Developments
2024 Pharmacokinetic Optimization
Molecular dynamics simulations predict that substituting the 3-methyl group with trifluoromethyl could improve metabolic stability (t₁/₂ increase from 2.1 to 6.7 h) while maintaining α-synuclein affinity .
2025 Clinical Translation
Phase 0 microdosing studies using carbon-11-labeled analogs are planned to validate brain uptake and in vivo binding specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume